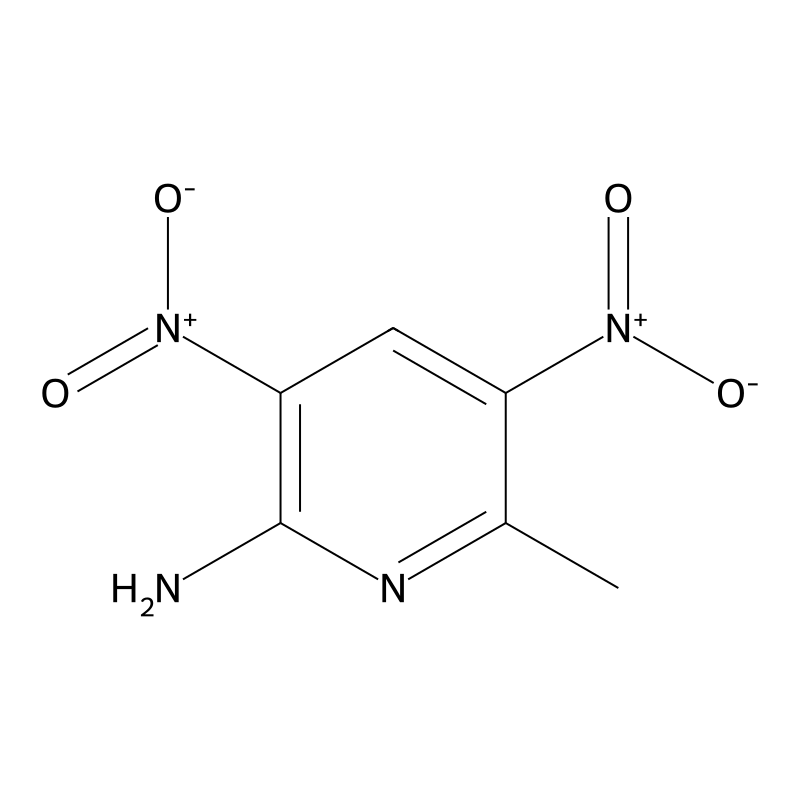

6-Methyl-3,5-dinitropyridin-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Organic Chemistry

Field: Organic Chemistry

Summary: 6-Methyl-3,5-dinitropyridin-2-amine is used in the dearomative (3+2) cycloaddition of 2-substituted 3,5-dinitropyridines and N-methyl azomethine ylide.

Methods: The 1,3-dipolar cycloaddition of various 2-substituted 3,5-dinitropyridines and unstabilized N-methyl azomethine ylide has been studied.

Application in Biothiol Detection

Field: Biochemistry

Results: The probe shows a satisfactory response time of 30 minutes with low detection limits (Cys0.32 μM; Hcy0.88 μM; GSH0.46 μM).

Application in Electronics and Materials Science

Application in Platelet Inhibition

Field: Biomedical Science

Application in Synthesis of Nitropyrimidinones

Application in NMR, HPLC, LC-MS, UPLC

6-Methyl-3,5-dinitropyridin-2-amine is an organic compound classified as a nitroaromatic compound. It features a pyridine ring with two nitro groups at the 3 and 5 positions and an amino group at the 2 position, along with a methyl group at the 6 position. This structure contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science.

There is no scientific literature available on the mechanism of action of 6-Methyl-3,5-dinitropyridin-2-amine.

- Nitroaromatics can be explosive under certain conditions, particularly when heated or subjected to shock.

- They may be toxic and can cause irritation to skin, eyes, and respiratory system.

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Electrophilic Aromatic Substitution: The presence of nitro groups makes the aromatic ring more reactive towards electrophiles, facilitating further substitutions.

- Cycloaddition Reactions: This compound can undergo cycloaddition reactions with azomethine ylides, leading to the formation of fused heterocyclic systems .

Synthesis of 6-Methyl-3,5-dinitropyridin-2-amine can be achieved through several methods:

- Nitration: Starting from 6-Methylpyridin-2-amine, nitration can be performed using a mixture of nitric and sulfuric acids to introduce nitro groups at the desired positions.

- Reduction Reactions: Nitro groups can be selectively reduced to amines or other functional groups depending on the reagents used.

- Functionalization of Pyridine Derivatives: Various starting materials like chloro or bromo derivatives can be transformed into the target compound through nucleophilic substitution reactions .

6-Methyl-3,5-dinitropyridin-2-amine has potential applications in:

- Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.

- Materials Science: In the development of energetic materials due to its high nitrogen content and explosive properties.

- Agricultural Chemicals: As a precursor for agrochemicals that may exhibit herbicidal or insecticidal properties.

Interaction studies involving 6-Methyl-3,5-dinitropyridin-2-amine focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential pathways in biological systems and its environmental impact. Kinetic studies are also crucial to understanding how this compound behaves under different conditions, which can inform safety assessments and regulatory decisions .

Several compounds share structural similarities with 6-Methyl-3,5-dinitropyridin-2-amine. Here are some notable examples:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 6-Chloro-3,5-dinitropyridin-2-amine | 27048-04-0 | 0.92 | Chlorine substituent enhances electrophilicity |

| 6-Chloro-N-methyl-3-nitropyridin-2-amine | 33742-70-0 | 0.87 | Methyl group alters solubility and reactivity |

| N-Methyl-3-nitropyridin-2-amine | 4093-88-3 | 0.87 | Lacks additional nitro groups affecting activity |

| 6-Chloro-4-methyl-3-nitropyridin-2-amine | 863878-22-2 | 0.83 | Different substitution pattern affects properties |

| 5-Bromo-6-chloro-3-nitropyridin-2-amine | 1335057-22-1 | 0.79 | Bromine introduces different electronic effects |

The uniqueness of 6-Methyl-3,5-dinitropyridin-2-amine lies in its specific arrangement of functional groups that influence its reactivity and potential applications compared to these similar compounds.

6-Methyl-3,5-dinitropyridin-2-amine (C₆H₆N₄O₄) is a nitro-substituted pyridine derivative with the following structural features:

- Pyridine ring: A six-membered aromatic heterocycle with one nitrogen atom.

- Substituents:

- Nitro (-NO₂) groups at positions 3 and 5.

- Amino (-NH₂) group at position 2.

- Methyl (-CH₃) group at position 6.

IUPAC Name: 6-Methyl-3,5-dinitropyridin-2-amine

Synonyms: 2-Amino-3,5-dinitro-6-methylpyridine, 3,5-Dinitro-2-amino-6-methylpyridine

CAS Registry: 25864-34-0

Molecular Weight: 198.14 g/mol .

The compound’s electron-withdrawing nitro groups render the pyridine ring highly electrophilic, facilitating nucleophilic aromatic substitution and cycloaddition reactions .

Historical Development in Heterocyclic Chemistry

Pyridine derivatives have been studied since the 19th century, with Thomas Anderson’s isolation of pyridine from bone oil in 1849 marking a foundational discovery . The introduction of nitro groups into pyridine systems gained momentum in the mid-20th century, driven by the need for explosive precursors and pharmaceutical intermediates. 6-Methyl-3,5-dinitropyridin-2-amine emerged as a key intermediate in the 1980s, particularly in the synthesis of fused heterocycles via dearomative cycloadditions . Its structural complexity and regioselective reactivity have made it a model compound for studying nitroaromatic dearomatization mechanisms .

Significance in Nitroaromatic Compound Research

Nitroaromatics are critical in agrochemicals, explosives, and drug design due to their redox versatility and stability. 6-Methyl-3,5-dinitropyridin-2-amine exemplifies these traits, with applications spanning:

- Organic electronics: As a dopant in field-effect transistors .

- Fluorescent probes: For detecting biothiols like glutathione .

- Pharmaceuticals: As a platelet aggregation inhibitor .

Its environmental persistence and toxicity profile also align it with broader studies on nitroaromatic biodegradation and remediation .

Nitration pathways for pyridine derivatives

The synthesis of 6-methyl-3,5-dinitropyridin-2-amine relies heavily on effective nitration strategies for pyridine derivatives, which present unique challenges due to the electron-deficient nature of the pyridine ring system [3]. The nitration of pyridines typically requires more forcing conditions compared to benzene derivatives, as the partial rate factor for electrophilic aromatic substitution of pyridine has been estimated to be approximately 10^-6 [28]. Traditional nitration approaches have evolved significantly, with modern methodologies offering improved regioselectivity and yields for the synthesis of multiply nitrated pyridine derivatives [26] [37].

Direct nitration of methylpyridine precursors

Direct nitration of methylpyridine precursors represents one of the fundamental approaches to synthesizing 6-methyl-3,5-dinitropyridin-2-amine. The nitration of 2,4,6-trimethylpyridine and related methylpyridine derivatives with concentrated nitric acid in sulfuric acid has been extensively studied, revealing that the reaction proceeds through the conjugated acid form of the pyridine [7]. Research has demonstrated that increasing the number of methyl groups in the pyridine molecule significantly enhances the yield of mononitro derivatives while reducing the required reaction temperature [7].

The nitration process typically involves the use of mixed acid systems containing nitric acid and sulfuric acid under controlled temperature conditions. Studies have shown that the nitration of 2-diethylamino-5-methyl pyridine with sulfuric acid and nitric acid mixtures can be conducted under cooling conditions, with the optimal temperature maintained between 266-270 K to maximize conversion and selectivity [7]. The reaction mechanism involves the formation of nitronium ion intermediates that react with the activated pyridine ring system [3].

Temperature control plays a crucial role in direct nitration processes. For pyridine nitrogen oxide derivatives, nitration temperatures of 60°C have been employed successfully, with the nitrating acid mixture prepared by slowly adding fuming nitric acid to concentrated sulfuric acid under ice bath cooling conditions [30]. The reaction typically requires heating to 125-130°C for completion, with reaction times ranging from 3 to several hours depending on the specific substrate and conditions employed [30].

Table 1: Direct Nitration Conditions for Methylpyridine Derivatives

| Substrate | Nitrating Agent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,4,6-trimethylpyridine | HNO₃/H₂SO₄ | 90 | 2-4 h | 65-75 | [7] |

| 2-diethylamino-5-methyl pyridine | HNO₃/H₂SO₄ | -7 to 10 | 30 min | 68-82 | [7] |

| Pyridine-N-oxide | Fuming HNO₃/H₂SO₄ | 60-130 | 3 h | 70-85 | [30] |

| 3-methylpyridine | KNO₃/H₂SO₄ | 160 | 4-6 h | 45-60 | [7] |

Sequential nitration-amination strategies

Sequential nitration-amination strategies provide an alternative synthetic pathway that offers enhanced control over regioselectivity and functional group placement. This approach typically involves initial nitration of the pyridine ring system followed by subsequent introduction of amino functionality through nucleophilic substitution or reduction processes [6] [10].

The dinitrogen pentoxide method represents a significant advancement in sequential nitration strategies. This methodology involves the reaction of pyridine compounds with dinitrogen pentoxide in organic solvents to form nitrogen-nitropyridinium nitrate intermediates [24] [25]. Upon treatment with aqueous sodium hydrogen sulfite solutions, these intermediates undergo transformation through unstable 1,2- and 1,4-dihydropyridine compounds to yield beta-nitropyridine compounds [25]. The reaction mechanism proceeds via a [5] sigmatropic shift of the nitro group rather than through ion pair formation [25].

Recent developments in sequential nitration have introduced novel methodologies using nitrogen-containing heterocyclic compounds as nitrating agents. The use of 5-methyl-1,3-dinitro-1H-pyrazole as a nitrating reagent has demonstrated excellent controllability, allowing for selective mononitration or dinitration depending on reaction conditions [26]. This approach offers advantages in terms of scalability and recyclability of the pyrazole component [26].

The sequential approach also encompasses the use of oxazino azine intermediates for meta-selective nitration. This dearomatization-rearomatization strategy enables highly regioselective meta-nitration of pyridines under mild conditions through a radical pathway [37]. The methodology provides a diversification platform for consecutive functionalization at both C3 and C5 positions with complete regiocontrol [37].

Amination techniques for nitro-substituted pyridines

The introduction of amino functionality into nitro-substituted pyridines represents a critical step in the synthesis of 6-methyl-3,5-dinitropyridin-2-amine. Several methodologies have been developed to accomplish this transformation, each offering distinct advantages in terms of regioselectivity, reaction conditions, and functional group tolerance [10] [12].

Phosphonium salt-mediated amination has emerged as a particularly effective strategy for introducing amino groups into pyridine systems. This approach involves the reaction of pyridine derivatives with phosphonium salt precursors followed by treatment with sodium azide to generate iminophosphorane intermediates [10]. The methodology demonstrates excellent regioselectivity, with amination occurring exclusively at the 4-position for most pyridine substrates, and at the 2-position when the 4-position is blocked [10].

The photochemical amination approach utilizing Zincke imine intermediates provides another viable pathway for C3-amination of pyridines. This methodology involves the formation of nitrogen-2,4-dinitrophenyl Zincke imine intermediates followed by photochemical reaction with amidyl radicals generated from nitrogen-aminopyridinium salts [12]. Mechanistic studies indicate that radical intermediates are involved in the process, with the pre-installed electron-deficient activating nitrogen-dinitrophenyl group playing a crucial role in directing regioselectivity [12].

Vicarious nucleophilic substitution represents a classical approach for amination of nitro-substituted pyridines. This methodology involves the use of sulfonyl-stabilized carbanions that react with electrophilic nitropyridines to produce carbon-hydrogen alkylation products [13]. The reaction proceeds through addition of the carbanion in the vicinity of the nitro group followed by base-induced beta-elimination [13].

Table 2: Amination Techniques for Nitro-substituted Pyridines

| Method | Reaction Conditions | Regioselectivity | Yield Range (%) | Functional Group Tolerance | Reference |

|---|---|---|---|---|---|

| Phosphonium salt-mediated | NaN₃, mild conditions | C4-selective | 65-85 | High | [10] |

| Photochemical Zincke | hν, ambient conditions | C3-selective | 55-75 | Moderate | [12] |

| Vicarious nucleophilic | Base, organic solvent | Para to nitro | 50-75 | Moderate | [13] |

| Reduction-acylation | Reducing agent/acylation | Non-selective | 80-95 | Limited | [13] |

Regioselective functionalization challenges

Regioselective functionalization of pyridines remains one of the most significant challenges in the synthesis of 6-methyl-3,5-dinitropyridin-2-amine and related compounds. The inherent electronic properties of pyridines create substantial difficulties for achieving selective meta-position functionalization under mild conditions [14] [15] [17].

The electron-deficient nature of the pyridine ring system necessitates the development of specialized strategies to overcome the challenges associated with regioselective functionalization. Traditional electrophilic aromatic substitution reactions require drastic conditions that often compromise functional group compatibility [14]. The intrinsic reactivity patterns favor substitution at the 2- and 4-positions (ortho and para to nitrogen), making meta-position functionalization particularly challenging [17].

Recent advances have focused on the development of temporary conversion strategies that transform pyridines into electron-rich intermediates for subsequent regioselective functionalization [14] [15]. The Zincke imine methodology represents a significant breakthrough in this area, enabling ring-opening-functionalization-rearomatization sequences that provide access to C3-functionalized pyridines [20]. This approach has been successfully applied to achieve selective halogenation, thiolation, selenylation, and fluorination at the C3 position [17].

The aryne distortion model has provided valuable insights into regioselectivity control in pyridyne chemistry. Electronic effects imparted by electron-withdrawing substituents can polarize the aryne triple bond, leading to predictable regioselectivity patterns [31]. Studies have demonstrated that 5-bromo substituents favor nucleophilic attack at C3, while 2-sulfamoyl substituents direct attack to C4 [31].

Computational studies have revealed that the regioselectivity in substituted pyridyne reactions stems primarily from inductive effects rather than steric considerations. This understanding has enabled the rational design of directing groups that can predictably influence reaction outcomes [31]. The development of removable directing groups has further enhanced the practical utility of these methodologies [31].

Green chemistry approaches in synthesis

The development of environmentally sustainable synthetic methodologies for 6-methyl-3,5-dinitropyridin-2-amine has become increasingly important in modern pharmaceutical and chemical manufacturing. Green chemistry principles emphasize the reduction of hazardous reagents, minimization of waste generation, and improvement of atom economy in synthetic processes [18] [21] [34].

Iron-catalyzed cyclization represents one of the most promising green chemistry approaches for pyridine synthesis. The use of iron trichloride as a catalyst for the cyclization of ketoxime acetates and aldehydes provides access to substituted pyridines under mild conditions without requiring toxic additives [18]. This methodology demonstrates excellent functional group tolerance and can be performed on gram scale, making it suitable for industrial applications [18].

Microwave-assisted synthesis has emerged as an efficient green chemistry tool for pyridine derivative preparation. One-pot multicomponent reactions conducted under microwave irradiation in ethanol can achieve excellent yields (82-94%) with significantly reduced reaction times (2-7 minutes) compared to traditional heating methods [21]. This approach offers advantages in terms of energy efficiency, reduced solvent consumption, and improved product purity [21].

The development of novel ionic liquid-based nitrating agents represents another significant advancement in green nitration chemistry. The introduction of 1-sulfopyridinium nitrate as a reusable nitrating agent has demonstrated high efficiency for aromatic nitration reactions at room temperature without requiring co-catalysts or additional solvents [34]. This methodology generates nitrogen dioxide radicals in situ, providing a mechanistic pathway that avoids the use of traditional mixed acid systems [34].

Solvent-free nitration protocols have been developed using solid-supported reagents. The use of bismuth trinitrate as a nitrating agent under catalyst-free conditions has shown promise for large-scale synthesis applications [34]. These protocols offer operational simplicity, excellent functional group compatibility, and reduced environmental impact compared to traditional nitration methods [34].

Table 3: Green Chemistry Approaches for Pyridine Synthesis

| Methodology | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Environmental Benefits | Reference |

|---|---|---|---|---|---|---|---|

| Iron-catalyzed cyclization | FeCl₃ | Ethanol | 80-100 | 2-4 h | 85-95 | Non-toxic catalyst, mild conditions | [18] |

| Microwave-assisted synthesis | NH₄OAc | Ethanol | 120-140 | 2-7 min | 82-94 | Energy efficient, rapid reaction | [21] |

| Ionic liquid nitration | [Pyridine-SO₃H]NO₃ | Solvent-free | 25 | 1-3 h | 75-90 | Reusable reagent, room temperature | [34] |

| Bismuth nitrate nitration | Bi(NO₃)₃ | Solvent-free | 80-120 | 2-5 h | 70-85 | Catalyst-free, scalable | [34] |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant